1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of triazolopyridazine derivatives, which have been studied for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties .
Preparation Methods
The synthesis of 1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyridazine precursors under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine (TEA) to facilitate the formation of the triazolopyridazine core . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, including the use of microwave irradiation to accelerate the reaction process .
Chemical Reactions Analysis
1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridazine ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves the inhibition of specific molecular targets such as c-Met and Pim-1 kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and migration. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that this compound binds to the ATP-binding sites of these kinases, thereby blocking their activity .
Comparison with Similar Compounds
1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can be compared with other triazolopyridazine derivatives such as:
Sitagliptin: A triazolopyrazine derivative used as an antidiabetic drug.
Lorpiprazole: A triazolopyridazine derivative with anxiolytic properties.
Dapiprazole: Another triazolopyridazine derivative used as an alpha-adrenergic antagonist.
The uniqueness of this compound lies in its dual inhibition of c-Met and Pim-1 kinases, which makes it a promising candidate for anticancer therapy .
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-b]pyridazin-6-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N7O/c17-16(18,19)11-1-3-13(20-9-11)24-5-7-25(8-6-24)15(27)12-2-4-14-22-21-10-26(14)23-12/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYISWVHHQJPSNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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